Ethyl-1,1-d2-benzene

Overview

Description

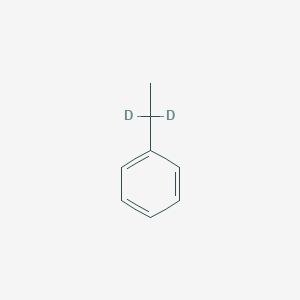

Ethyl-1,1-d2-benzene is a derivative of benzene where ethyl groups are substituted with deuterium atoms at the 1,1-positions. This compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from related research on ethylene derivatives and benzene compounds.

Synthesis Analysis

The synthesis of complex benzene derivatives often involves strategic bond formations and expansions. For instance, a rhodium-catalyzed insertion of ethylene into carbon-carbon bonds of 1-indanones has been reported, which could be a potential strategy for synthesizing related seven-membered cyclic ketones . Additionally, the reactions of electronically excited carbon atoms with ethylene have been studied, which could provide insights into the formation of benzene derivatives . Moreover, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of ethylene derivatives, which could be relevant to the synthesis of ethyl-1,1-d2-benzene .

Molecular Structure Analysis

The molecular structure of benzene derivatives can be complex and is often studied using X-ray diffraction and theoretical calculations. For example, the crystallographic behavior of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene has been characterized, providing insights into the structural aspects of substituted benzene compounds . Similarly, the structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene has been elucidated, which could be analogous to the molecular structure of ethyl-1,1-d2-benzene .

Chemical Reactions Analysis

Benzene and its derivatives undergo a variety of chemical reactions. The synthesis of 1,1-Bis(benzenesulfonyl)ethylene, for example, demonstrates the reactivity of ethylene 1,2-dipoles, which could be relevant to the reactivity of ethyl-1,1-d2-benzene . The reaction of 1,4-bis[\u03b2-(p-amino-phenyl)ethyl]benzene synthesized via the Sonogashira C—C coupling reaction also provides insights into the types of chemical reactions that ethyl-1,1-d2-benzene might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can be predicted using spectroscopic characterization and theoretical studies. For instance, the spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate provide valuable information on the properties of such compounds . Additionally, the synthesis and characterization of 1,4-bis[\u03b2-(p-amino-phenyl)ethyl]benzene offer insights into the physical properties of related benzene derivatives .

Scientific Research Applications

1. Environmental and Health Impact Studies

Ethyl benzene, a volatile organic compound, has been a subject of research due to its wide use in industries like Oil and Gas, and its potential toxic effects. Studies have focused on methods to control and eliminate its vapor, considering its possible health and environmental risks. The photo catalytic degradation using TiO2 nanoparticles immobilized on zeolites under UV radiation has been explored as a method for removing ethyl benzene from air, showing significant removal efficiencies. This indicates the potential of TiO2/ZSM-5 catalysts in air purification processes (Derakhshan-Nejad et al., 2020; Derakhshan-Nejad et al., 2021).

2. Chemical Transformation Processes

Research has also delved into the chemical transformation of ethyl benzene. The use of phosphinoalkylidene and -alkylidyne complexes of titanium for intermolecular C-H bond activation and dehydrogenation reactions has been studied. This shows the versatility of ethyl benzene in facilitating complex chemical transformations (Kamitani et al., 2015).

3. Catalysis and Synthesis

Ethyl benzene plays a role in catalysis and synthesis processes. Studies have been conducted on palladium catalysts for alkoxycarbonylation of alkenes, where ethyl benzene and related compounds are used as feedstocks. This highlights its utility in the production of esters and other significant industrial chemicals (Dong et al., 2017).

4. Analytical Methods for Quantification

In the realm of analytical chemistry, methods for quantifying ethyl benzene in ambient air using techniques like SPME and GC-MS have been developed. These methods are crucial for monitoring and controlling its presence in the environment (Baimatova et al., 2016).

5. Process Optimization in Industry

Ethyl benzene is involved in process optimization studies in the chemical industry. Investigations into the kinetic analysis of benzene ethylation over ZSM-5 based catalysts in fluidized-bed reactors and economic control of the ethyl benzene process highlight its role in enhancing industrial efficiency and reducing costs (Odedairo & Al-Khattaf, 2010; Jagtap et al., 2013).

Safety And Hazards

properties

IUPAC Name |

1,1-dideuterioethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469331 | |

| Record name | Ethyl-1,1-d2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-1,1-d2-benzene | |

CAS RN |

1861-01-4 | |

| Record name | Ethyl-1,1-d2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1861-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)